Fenpyroximate

acaricide screening toxicity bioassay Tetranychus urticae

Fenpyroximate is a phenoxypyrazole acaricide that functions as a Mitochondrial Electron Transport Inhibitor of complex I (METI-I). It is a contact acaricide for foliar application that exhibits activity against all life stages of phytophagous mites, but is most active on larvae, nymphs and adults.

Molecular Formula C24H27N3O4
Molecular Weight 421.5 g/mol
CAS No. 111812-58-9
Cat. No. B127894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenpyroximate
CAS111812-58-9
Synonyms4-[[[[(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC24H27N3O4
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C
InChIInChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15+
InChIKeyYYJNOYZRYGDPNH-MFKUBSTISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn methanol 15.3, acetone 150, chloroform 1197, tetrahydrofuran 737, toluene 268, ethyl acetate 201, ethanol 16.5, n-hexane 3.5 (all in g/L, 25 °C)
Solubility at 20 °C (g/L): methanol 15, n-hexane 4;  xylene 175
In water, 2.31X10-2 mg/L at 25 °C, pH 7

Fenpyroximate (CAS 111812-58-9) Procurement Guide: METI-I Acaricide Comparator Data and Technical Selection Criteria


Fenpyroximate is a phenoxypyrazole acaricide that functions as a Mitochondrial Electron Transport Inhibitor of complex I (METI-I) [1]. It is a contact acaricide for foliar application that exhibits activity against all life stages of phytophagous mites, but is most active on larvae, nymphs and adults [2]. The compound acts by blocking the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase), disrupting ATP production in target mites [3]. This mechanism is shared with other METI-I acaricides including pyridaben, tebufenpyrad, and fenazaquin, but as the quantitative evidence below demonstrates, fenpyroximate exhibits distinct characteristics in potency, sublethal population effects, resistance profile, metabolic pathways, and mammalian safety relative to its closest comparators that have meaningful procurement and resistance management implications.

Mechanism Mitochondrial Complex I inhibitor (METI-I) contact acaricide
Application Foliar spray active on larvae, nymphs and adults
Procurement context Resistance management rotation with pyridaben and tebufenpyrad

Why Fenpyroximate Cannot Be Interchanged with Other METI-I Acaricides: Evidence-Based Procurement Rationale


METI-I acaricides share the same nominal mode of action—inhibition of mitochondrial complex I—but accumulating evidence demonstrates that fenpyroximate, pyridaben, and tebufenpyrad exhibit compound-specific resistance profiles, distinct metabolic detoxification pathways, and different sublethal population effects that preclude simple substitution [1]. Cross-resistance patterns are asymmetric: selection with pyridaben confers extremely strong resistance to fenpyroximate (RR=373), but fenpyroximate selection confers only moderate cross-resistance to pyridaben (RR=11-40) [2]. Additionally, different cytochrome P450 enzymes metabolize these compounds: CYP392A11 metabolizes fenpyroximate but CYP392D2 metabolizes both fenpyroximate and pyridaben, while CYP392D8 metabolizes tebufenpyrad, creating compound-specific resistance vulnerabilities [3]. Furthermore, at sublethal concentrations, pyridaben causes abrupt population collapse via egg hatch suppression while fenpyroximate causes more gradual population decline, meaning rotation between these compounds cannot be treated as equivalent resistance management interventions [4]. These differences mandate compound-specific, evidence-driven procurement decisions rather than generic class-level substitution.

Risk factor
Fenpyroximate context
Pyridaben / Tebufenpyrad context
Cross-resistance asymmetry
Pyridaben selection may confer stronger cross-resistance to fenpyroximate than reverse
Fenpyroximate selection may confer only moderate cross-resistance to pyridaben
Metabolic detoxification
Primarily metabolized by CYP392A11 and CYP392D2
Pyridaben metabolized by CYP392D2; tebufenpyrad by CYP392D8
Sublethal population impact
Gradual population decline at sublethal concentrations
Abrupt population collapse via egg hatch suppression

Fenpyroximate vs. METI-I Comparators: Quantitative Differential Evidence for Scientific Procurement


Fenpyroximate Demonstrates Superior Adulticidal Potency Compared to METI-I and Conventional Acaricides in Tetranychus urticae

In a direct comparative toxicity study against adult Tetranychus urticae using a standardized spray method, fenpyroximate (LC50 = 5.67 ppm) demonstrated substantially higher acute toxicity than multiple conventional and novel acaricides. Abamectin was the most toxic among all tested compounds (LC50 = 0.39 ppm) [1].

Adulticidal potency
Head-to-head
LC50 5.67 ppm
Supports acute toxicity comparison with spiromesifen, chlorfenapyr, propargite, dicofol
Susceptible strain; spray method; 72 h assessment
acaricide screening toxicity bioassay Tetranychus urticae

Fenpyroximate Exhibits Lower Population-Level Impact at Sublethal Concentrations Compared to Pyridaben Despite Same Mode of Action

In a demographic bioassay directly comparing fenpyroximate and pyridaben at sublethal concentrations (LC10, LC30, LC50), the two METI-I acaricides produced markedly different population-level effects on Tetranychus urticae. Pyridaben treatment caused a dramatic drop in egg hatch rate from 0.83 at untreated control to 0.27 at LC10, while fenpyroximate's effect on egg hatch was less abrupt [1]. In a separate study evaluating residual and sublethal effects, the effective concentration reducing the instantaneous rate of increase (ri) by 50% was always higher than 50% of the lethal fenpyroximate concentration (LC50), whereas the opposite was true for pyridaben, indicating that pyridaben treatment would be more devastating to T. urticae populations than fenpyroximate [2].

Sublethal population effect
Head-to-head
Fenpyroximate: EC50 for ri > 50% LC50
vs
Pyridaben: EC50 for ri 50
Supports sublethal population management context
Demographic bioassay; LC10, LC30, LC50
population dynamics sublethal effects resistance management

Fenpyroximate and Pyridaben Exhibit Asymmetric Cross-Resistance Profiles Critical for Resistance Management

Cross-resistance between fenpyroximate and pyridaben is asymmetric. A pyridaben-resistant strain (PR-20) exhibited extremely strong resistance to fenpyroximate with an RR of 373, whereas a fenpyroximate-resistant strain (FR-20) showed only moderate cross-resistance to pyridaben with an RR of 11-40 [1][2]. Selection with fenpyroximate also produced moderate cross-resistance to tebufenpyrad (RR 11-40) [2]. This asymmetric cross-resistance indicates that pyridaben selection poses a greater risk of compromising fenpyroximate efficacy than the reverse.

Cross-resistance asymmetry
Cross-study
Fenpyroximate RR after pyridaben selection: 373
vs
Pyridaben RR after fenpyroximate selection: 11–40
Asymmetric cross-resistance may affect rotation sequence planning
Laboratory-selected strains; spray bioassay
cross-resistance resistance management METI acaricides

METI-I Acaricides Are Metabolized by Distinct Cytochrome P450 Enzymes in Resistant Mite Strains

Functional characterization of cytochrome P450 enzymes from Tetranychus urticae reveals compound-specific metabolic pathways among METI-I acaricides. CYP392A11 catalyzes hydroxylation of fenpyroximate with kcat = 1.85 pmol/min/pmol P450 [1]. CYP392D2 metabolizes both fenpyroximate and pyridaben, while CYP392D8 metabolizes tebufenpyrad and fenazaquin, but not fenpyroximate [2]. This differential enzyme specificity creates distinct resistance vulnerabilities for each METI-I compound.

CYP metabolism specificity
Head-to-head
Fenpyroximate: CYP392A11, CYP392D2
vs
Pyridaben: CYP392D2; Tebufenpyrad: CYP392D8
Distinct metabolic pathways may influence resistance development
Recombinant enzyme in vitro assays
metabolic resistance cytochrome P450 detoxification

Fenpyroximate Demonstrates Lower Mammalian In Vitro Neurotoxicity than Pyridaben Among Complex I Inhibitors

In a comparative in vitro study of complex I inhibitors on neuroblastoma cells, fenpyroximate exhibited intermediate toxicity ranking below pyridaben and rotenone but above fenazaquin and tebufenpyrad [1]. The rank order of toxicity to neuroblastoma cells was pyridaben > rotenone > fenpyroximate > fenazaquin > tebunfenpyrad [1]. The mechanism of selective toxicity between spider mites and mammals has been elucidated: fenpyroximate undergoes species-specific detoxification via microsomal hydroxylation followed by intramolecular transesterification in mammals (rats, mice, rabbits, monkeys), while this detoxification pathway is absent in spider mites (Tetranychus urticae) [2].

Mammalian neurotoxicity
Cross-study
1 Pyridaben
2 Rotenone
3 Fenpyroximate
4 Fenazaquin
5 Tebufenpyrad
In vitro neurotoxicity rank supports comparative toxicity context
Neuroblastoma cells; ATP reduction assay
selective toxicity neurotoxicity mammalian safety

Fenpyroximate Undergoes Rapid Photodegradation with Aqueous Half-Life of 1.5 Hours Under Simulated Sunlight

Fenpyroximate degrades rapidly in aqueous solution under simulated sunlight conditions. Exposed to light from a xenon lamp of spectral intensity and wavelength distribution comparable to that of sunlight, fenpyroximate degrades in neutral aqueous solution with a half-life of 1.5 hours, forming primarily its cis geometric isomer [1]. In field dissipation studies on citrus, fenpyroximate exhibited half-lives of 7.5 days and 7.8 days on citrus fruits in 2009 and 2010 respectively, with soil half-lives of 7.6 days and 8.4 days [2]. The rapid aqueous photolysis indicates that fenpyroximate would not accumulate in sunlit aquatic environments [1].

Aqueous photolysis
Class-level
t1/2 1.5 h
Rapid photodegradation may reduce environmental persistence
Simulated sunlight; neutral aqueous buffer
environmental fate photolysis dissipation

Fenpyroximate Optimal Application Scenarios Based on Quantitative Differential Evidence


First-Line METI Acaricide in Resistance Management Rotation Where Pyridaben Has Not Been Heavily Used

Based on asymmetric cross-resistance data showing pyridaben selection confers extremely strong resistance to fenpyroximate (RR=373) while the reverse is only moderate (RR=11-40), fenpyroximate is optimally deployed early in a METI rotation sequence before pyridaben [1][2]. This ordering preserves the future efficacy of both compounds, whereas heavy pyridaben use first may prematurely compromise fenpyroximate performance. This scenario is particularly relevant for Tetranychus urticae management in greenhouse vegetables and fruit crops where METI acaricides are rotation partners.

Acute Mite Knockdown Requiring Higher Potency Than Spiromesifen or Chlorfenapyr

Where acute adulticidal activity is the primary procurement criterion and abamectin is not suitable (due to resistance concerns or regulatory restrictions), fenpyroximate (LC50=5.67 ppm) provides substantially higher potency than spiromesifen (12.53 ppm, 2.2-fold difference) and chlorfenapyr (32.24 ppm, 5.7-fold difference) against T. urticae adults [1]. This potency advantage translates to potentially lower application rates and more rapid population suppression in high-value fruit and ornamental crops requiring immediate mite control.

IPM Programs Requiring Gradual Population Suppression Rather Than Abrupt Collapse

For integrated pest management (IPM) systems where preservation of natural enemy populations is critical or where abrupt population crashes are undesirable, fenpyroximate's sublethal population effects offer a different profile than pyridaben. At sublethal concentrations, pyridaben causes dramatic egg hatch suppression (0.83 to 0.27 at LC10) and abrupt population vitality decline, whereas fenpyroximate produces more gradual population reduction [1][2]. This makes fenpyroximate suitable for scenarios where maintaining some level of prey population for predatory mite conservation is desirable.

Environmentally Sensitive Production Systems Requiring Rapid Aqueous Photodegradation

In production systems adjacent to surface waters or in regions with strict environmental monitoring requirements, fenpyroximate's rapid aqueous photodegradation (1.5h half-life under simulated sunlight) [1] and moderate field dissipation (7.5-7.8 days on citrus) [2] reduce concerns about long-term aquatic accumulation. This environmental fate profile supports procurement in orchards and vineyards near water bodies, and in tropical/subtropical production areas where rapid environmental dissipation is advantageous for residue management.

Application
Selection Property
Validation Focus
METI acaricide rotation programs
Cross-resistance asymmetry with pyridaben
Assess local pyridaben use history before fenpyroximate selection
Acute adult mite knockdown
Reported LC50 ranking against T. urticae
Potency verification under target field conditions
IPM with predatory mite conservation
Gradual sublethal population impact profile
Evaluate sublethal effects on non-target beneficials
Crop protection near water bodies
Rapid aqueous photolysis (t1/2 1.5 h)
Confirm local environmental fate and dissipation rates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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